(R)-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride
Overview
Description
®-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of methanamine, where the hydrogen atoms are replaced by a tetrahydro-2H-pyran-2-yl group. This compound is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride typically involves the reaction of tetrahydro-2H-pyran with methanamine under specific conditions. One common method is the reductive amination of tetrahydro-2H-pyran-2-carbaldehyde with methanamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, the production of ®-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted amine derivatives.
Scientific Research Applications
®-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ®-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with a similar structure but without the tetrahydro-2H-pyran-2-yl group.
Ethylamine: Another simple amine with an ethyl group instead of the tetrahydro-2H-pyran-2-yl group.
Pyrrolidine: A cyclic amine with a structure similar to tetrahydro-2H-pyran-2-yl.
Uniqueness
®-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride is unique due to the presence of the tetrahydro-2H-pyran-2-yl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[(2R)-oxan-2-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-6-3-1-2-4-8-6;/h6H,1-5,7H2;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHRATGQJXKQIQ-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@H](C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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